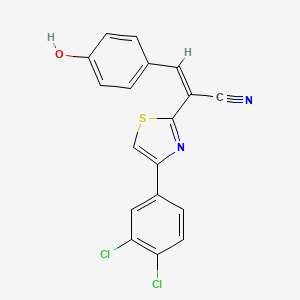

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

Description

The compound (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a diarylacrylonitrile derivative featuring a thiazole ring substituted with a 3,4-dichlorophenyl group and an acrylonitrile core linked to a 4-hydroxyphenyl moiety. Its synthesis typically involves condensation reactions between appropriately substituted aldehydes and acetonitrile derivatives under basic conditions, followed by purification via recrystallization . Key characteristics include:

- Molecular formula: Likely analogous to 's compound (C19H12Cl2N2OS), adjusted for substituents.

- Functional groups: Thiazole (electron-deficient heterocycle), 3,4-dichlorophenyl (electron-withdrawing), and 4-hydroxyphenyl (polar, H-bond donor).

- Biological relevance: Similar acrylonitriles exhibit cytotoxic, antioxidant, and receptor-mediated activities (e.g., AhR pathway modulation in ) .

Properties

IUPAC Name |

(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N2OS/c19-15-6-3-12(8-16(15)20)17-10-24-18(22-17)13(9-21)7-11-1-4-14(23)5-2-11/h1-8,10,23H/b13-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIDBNGMKUSQCA-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Dichlorophenyl Group: The thiazole ring can be functionalized with a dichlorophenyl group through a nucleophilic substitution reaction.

Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation of the functionalized thiazole with 4-hydroxybenzaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The dichlorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted thiazoles.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study the interactions of thiazole-containing compounds with biological targets.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights critical differences between the target compound and its analogs:

Key Observations :

- Thiazole vs.

- Substituent effects :

- Halogenation : 3,4-Dichlorophenyl groups (, ) enhance lipophilicity and receptor binding compared to fluorophenyl () or methoxy groups .

- Hydroxyl groups : The 4-hydroxyphenyl moiety in the target compound and compound 30 may facilitate H-bonding, improving solubility and interaction with biological targets like estrogen receptors .

Contradictions and Limitations

- Biological Data Gaps : While compound 30 () and pyrrol-2-yl analogs () have well-documented activities, data on thiazole-containing acrylonitriles (e.g., ) remain sparse, limiting direct comparisons.

Biological Activity

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a complex organic compound that integrates a thiazole moiety with a dichlorophenyl group, which has been the subject of various biological activity studies. This article reviews its biological properties, focusing on its potential as an anticancer agent, antimicrobial activity, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 362.25 g/mol. The structure features a thiazole ring, which is known for its significant biological activity, particularly in medicinal chemistry.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. For instance, a study reported that derivatives of thiazole showed significant cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values lower than those of standard drugs like doxorubicin. The presence of the 3,4-dichlorophenyl group in the compound may enhance its cytotoxicity due to increased hydrophobic interactions with cellular targets .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT29 | 1.61 ± 1.92 | |

| Compound B | Jurkat | 1.98 ± 1.22 | |

| (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile | A431 | < Doxorubicin |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been widely studied. Compounds similar to (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile have shown effectiveness against various pathogens. For example, a recent study highlighted that certain thiazole-based compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.

Table 2: Antimicrobial Activity Metrics

| Compound | Pathogen | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound C | S. aureus | 0.22 | - | |

| Compound D | S. epidermidis | 0.25 | - |

The mechanism by which (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile exerts its biological effects may involve several pathways:

- Cell Cycle Arrest : Some studies suggest that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound led to significant growth inhibition in various cancer cell lines, suggesting its potential for further development as an anticancer agent.

- In Vivo Studies : Preliminary animal studies are required to evaluate the pharmacokinetics and therapeutic efficacy of this compound in a living organism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.